Araboflavin, D-

Microbial auxotrophy Riboflavin bioassay Lactobacillus casei

D-Araboflavin (CAS 5978-87-0), systematically named 1-deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-D-arabinitol, is a synthetic analog of riboflavin (vitamin B₂) that differs from the natural vitamin exclusively in the stereochemistry of the 2′-hydroxyl group on the ribityl side chain. First synthesized and characterized by Kuhn and Weygand in 1935 as part of early flavin analog studies, D-araboflavin is classified as a riboflavin antagonist rather than a vitamin.

Molecular Formula C17H20N4O6
Molecular Weight 376.4 g/mol
CAS No. 5978-87-0
Cat. No. B12776031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAraboflavin, D-
CAS5978-87-0
Molecular FormulaC17H20N4O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
InChIInChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12-,14+/m1/s1
InChIKeyAUNGANRZJHBGPY-BZPMIXESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Araboflavin (CAS 5978-87-0): Riboflavin Antagonist Procurement Guide for Metabolic and Enzymatic Studies


D-Araboflavin (CAS 5978-87-0), systematically named 1-deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-D-arabinitol, is a synthetic analog of riboflavin (vitamin B₂) that differs from the natural vitamin exclusively in the stereochemistry of the 2′-hydroxyl group on the ribityl side chain . First synthesized and characterized by Kuhn and Weygand in 1935 as part of early flavin analog studies, D-araboflavin is classified as a riboflavin antagonist rather than a vitamin . Its isoalloxazine ring system remains identical to riboflavin, but the D-arabino configuration of the side-chain hydroxyl groups renders it incapable of supporting flavin-dependent growth in microorganisms and mammals, making it a critical tool for dissecting riboflavin metabolism and flavoenzyme function .

Why Riboflavin or Other Flavin Analogs Cannot Substitute for D-Araboflavin in Antagonist Studies


Riboflavin and D-araboflavin share an identical isoalloxazine chromophore and differ only in the stereochemical orientation of a single hydroxyl group on the ribityl side chain; yet this subtle change inverts biological function from an essential vitamin to a competitive antagonist . Generic substitution with riboflavin, L-araboflavin, or other flavin analogs (e.g., galactoflavin, isoriboflavin) fails because each compound exhibits a distinct profile of substrate recognition by flavokinase, phosphorylation efficiency, and resultant cofactor activity—properties that are quantitatively inseparable from the stereochemical identity of the side chain . D-Araboflavin alone permits experimental induction of flavin cofactor deficiency without abolishing flavokinase-mediated phosphorylation, a nuanced pharmacological profile not replicated by non-phosphorylated antagonists or by the growth-supportive L-enantiomer .

Quantitative Differentiation Evidence for D-Araboflavin vs. Riboflavin and Related Flavin Analogs


Lack of Microbial Growth-Promoting Activity: D-Araboflavin vs. Riboflavin and L-Lyxoflavin

In a standardized Lactobacillus casei riboflavin auxotrophy assay using Snell's riboflavin assay medium, D-araboflavin exhibited zero growth-promoting activity, in contrast to riboflavin (full activity, set as 100% baseline) and L-lyxoflavin, which displayed a competitive inhibition index of 50 against riboflavin . Galactoflavin and α-ribazole were similarly inactive, placing D-araboflavin among a subset of analogs incapable of substituting for riboflavin in microbial growth .

Microbial auxotrophy Riboflavin bioassay Lactobacillus casei Vitamin B2 analog

Differential Phosphorylation by Yeast Flavokinase: Arabitylflavin vs. Riboflavin vs. Dichloroflavin

Kearney (1952) demonstrated that yeast flavokinase phosphorylates arabitylflavin (D-araboflavin) to its corresponding flavin mononucleotide, but the rate of phosphorylation is considerably slower than that of riboflavin . In the same study, dichloroflavin was phosphorylated at a rate slightly greater than riboflavin, while isoriboflavin, galactoflavin, dulcitylflavin, and sorbitylflavin were not phosphorylated at all . This establishes a hierarchical substrate profile: dichloroflavin > riboflavin >> arabitylflavin >> non-substrates, positioning D-araboflavin as a phosphorylated but kinetically disadvantaged analog .

Flavokinase Substrate specificity Phosphorylation rate FMN analog

Selective Enzymatic Inhibition: Flavinokinase vs. FAD-Pyrophosphorylase in Mammalian Tissues

Hasegawa and Ando (1968) reported that D-araboflavin competitively inhibits flavokinase but exerts no inhibitory effect on FAD-pyrophosphorylase . This step-specific inhibition means D-araboflavin blocks the first phosphorylation step (riboflavin → FMN) without affecting the subsequent conversion of FMN to FAD. No quantitative Ki was reported, but the binary inhibition pattern—present at flavokinase, absent at FAD-pyrophosphorylase—provides mechanistic selectivity unmatched by pan-flavin pathway inhibitors .

Flavokinase inhibition FAD-pyrophosphorylase Competitive inhibition Flavin coenzyme biosynthesis

Mammalian In Vivo Phenotype: Neither Vitamin Activity Nor Deficiency Induction in Rats

In a controlled feeding study, D-araboflavin administered orally at 10 μg/day to rats on a riboflavin-deficient diet produced neither a growth-supporting effect (unlike riboflavin) nor induced riboflavin deficiency symptoms beyond the basal deficiency state . This contrasts with the behavior of the L-enantiomer, which at higher doses (200 μg/day) in separate studies caused growth retardation and increased mortality in riboflavin-deficient rats . The D-araboflavin ester metabolites also showed no co-enzymatic activity in flavin enzyme systems .

Rodent growth assay Riboflavin deficiency model Antivitamin activity In vivo selectivity

Physicochemical Fingerprint: Optical Rotation Distinguishes D-Araboflavin from Riboflavin and L-Araboflavin

D-Araboflavin exhibits a characteristic optical rotation of [α]D²⁰ +78.6° (c = 0.509 in 0.1 N NaOH), which inverts dramatically to −441° when measured in 0.2 N NaOH saturated with borax . This bisignate chiroptical behavior is unique among flavin analogs and provides a definitive identity check distinct from riboflavin ([α]D²⁰ approximately −115° in water) and the L-araboflavin enantiomer . The melting point of 302–303 °C and the tetraacetate derivative melting point of 221–222 °C offer additional physicochemical benchmarks .

Optical rotation Stereochemical identity Quality control Enantiomeric purity

Optimal Application Scenarios for D-Araboflavin Based on Validated Differentiation Evidence


Microbial Riboflavin Antagonism Bioassays and Auxotrophy Profiling

D-Araboflavin serves as a structurally matched negative control in Lactobacillus casei or L. lactis riboflavin auxotrophy assays, where its absolute zero growth-promoting activity (vs. riboflavin baseline) and absence of competitive inhibition (unlike L-lyxoflavin, inhibition index = 50) make it ideal for benchmarking the activity of novel flavin analogs .

Dissection of Flavin Cofactor Biosynthesis: FMN vs. FAD Pathway Studies

Because D-araboflavin is a flavokinase substrate (slowly phosphorylated to an FMN analog) yet the FMN analog lacks cofactor activity, and because it competitively inhibits flavokinase without affecting FAD-pyrophosphorylase, it uniquely enables step-wise dissection of the FMN/FAD biosynthetic pathway in mammalian and microbial systems .

In Vivo Metabolic Tracer Studies Requiring Structurally Authentic But Metabolically Silent Flavin

At low doses (10 μg/day in rats), D-araboflavin neither supports growth nor exacerbates riboflavin deficiency, providing a neutral pharmacokinetic baseline. This contrasts with L-araboflavin, which causes toxicity at higher doses, and galactoflavin, which induces severe deficiency symptoms. D-araboflavin is thus the preferred in vivo tracer for flavin transport and tissue distribution studies .

Stereochemical Probe for Flavokinase Active-Site Architecture

The unique stereochemical requirement of flavokinase—accepting the D-ribityl configuration (riboflavin) and D-arabityl configuration (D-araboflavin) but rejecting the D-galactyl, D-dulcityl, and D-sorbityl configurations—makes D-araboflavin an essential tool for mapping the active-site stereochemical constraints of flavokinase from various species, as established in Kearney (1952) and McCormick (1962) .

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